

Avoiding degradation of AS1842856 in cell culture media.

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Compound of Interest

Compound Name: AS1842856

Cat. No.: B605605

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Technical Support Center: AS1842856

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address potential issues with the stability and efficacy of **AS1842856** in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is **AS1842856** and what is its mechanism of action?

AS1842856 is a cell-permeable small molecule that acts as a potent and selective inhibitor of the transcription factor Forkhead box O1 (FOXO1).^{[1][2][3]} It functions by directly binding to the active, dephosphorylated form of FOXO1, thereby blocking its transcriptional activity with an IC₅₀ of approximately 33 nM.^{[1][3]} This inhibition prevents the expression of FOXO1 target genes involved in various cellular processes, including gluconeogenesis, adipogenesis, and apoptosis.^{[4][5][6]} Notably, **AS1842856** has also been reported to have off-target effects, including the inhibition of glycogen synthase kinase 3 (GSK3).^{[7][8]}

Q2: How should I prepare and store stock solutions of **AS1842856**?

AS1842856 is typically supplied as a solid. Stock solutions should be prepared in high-quality, anhydrous DMSO.^[1] It is crucial to use fresh DMSO, as moisture can reduce the solubility of the compound.^[1] For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least four years.^[2] Once dissolved in DMSO, the stock solution

should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Vendor information suggests that DMSO stock solutions are stable for up to 3 to 6 months when stored appropriately.[3][9][10]

Q3: What is the recommended working concentration for **AS1842856** in cell culture?

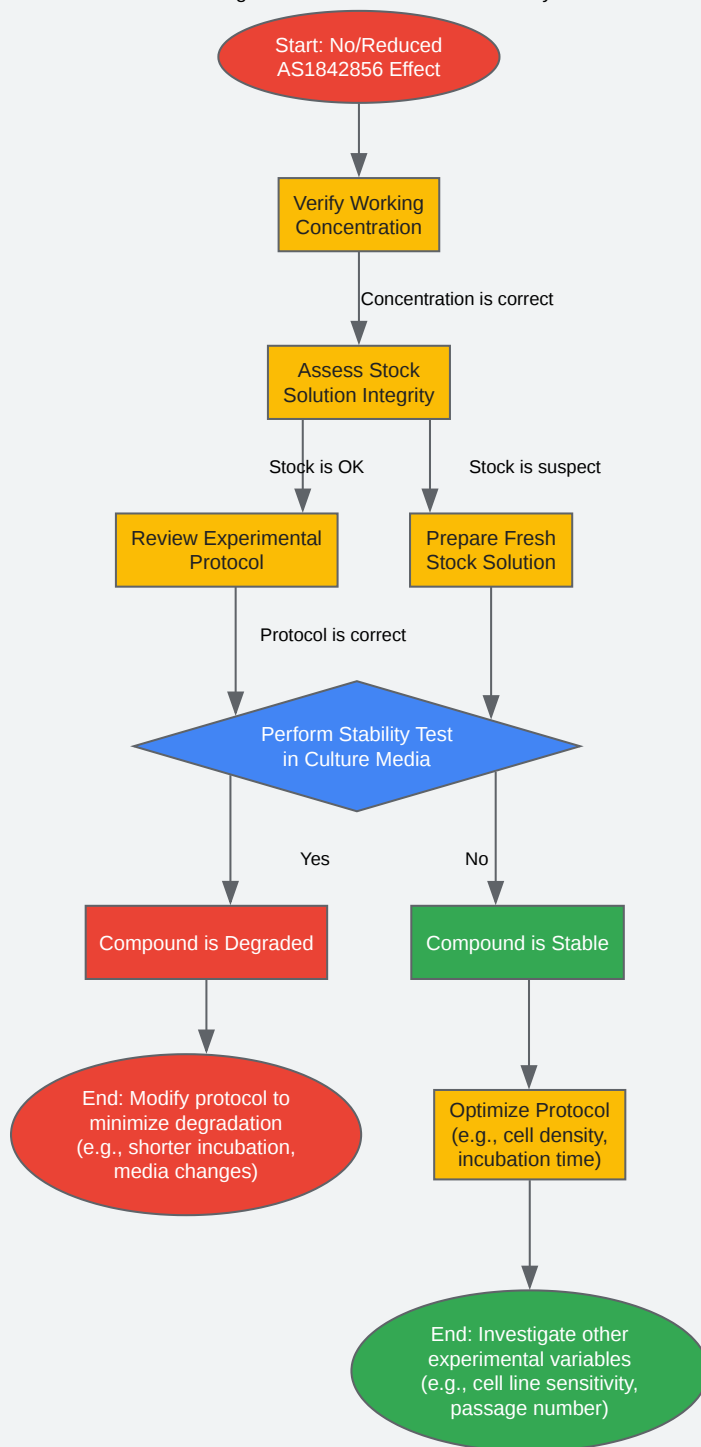
The optimal working concentration of **AS1842856** will vary depending on the cell type and the specific experimental goals. In published studies, concentrations ranging from the nanomolar to the low micromolar range have been used. For example, functional assays in 3T3-L1 preadipocytes have used 1.0 µM, while studies on glioblastoma and breast cancer cells have used concentrations up to 1.0 µM.[1][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guide

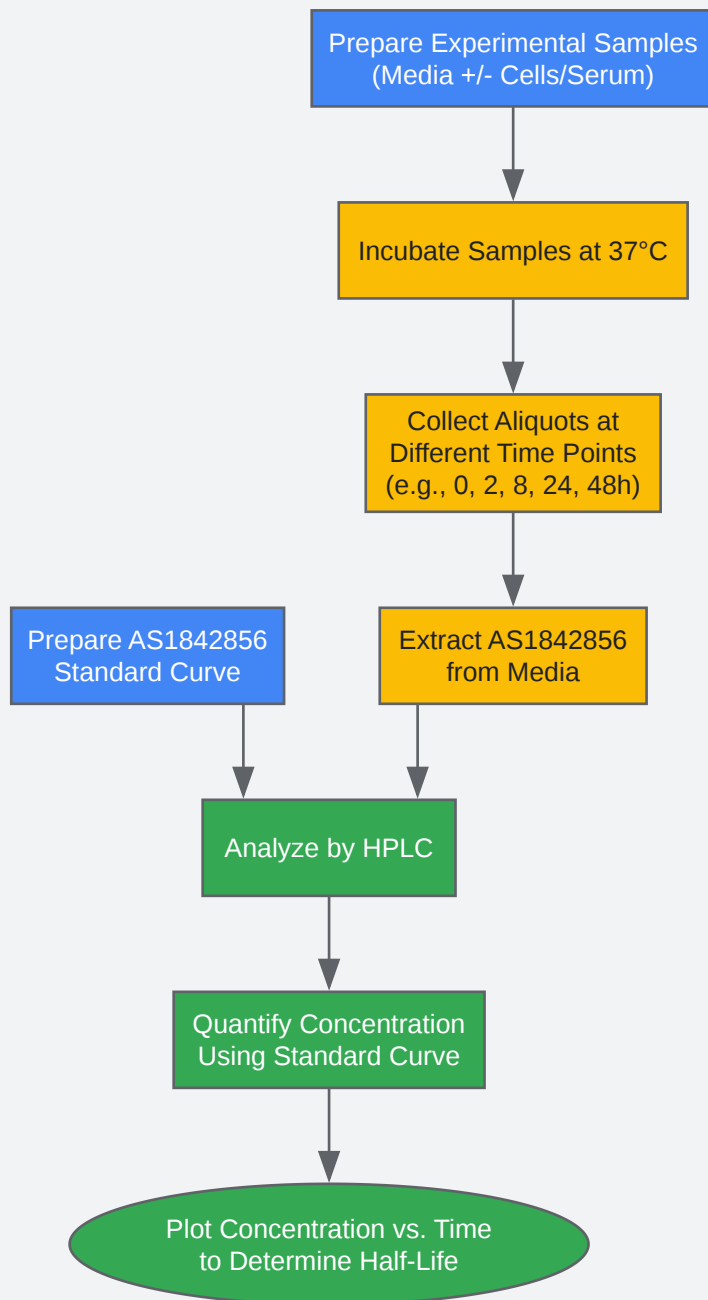
Issue: I am not observing the expected biological effect of **AS1842856** in my cell culture experiments.

This issue can arise from several factors, including suboptimal experimental conditions or degradation of the compound. Follow this troubleshooting workflow to identify the potential cause:

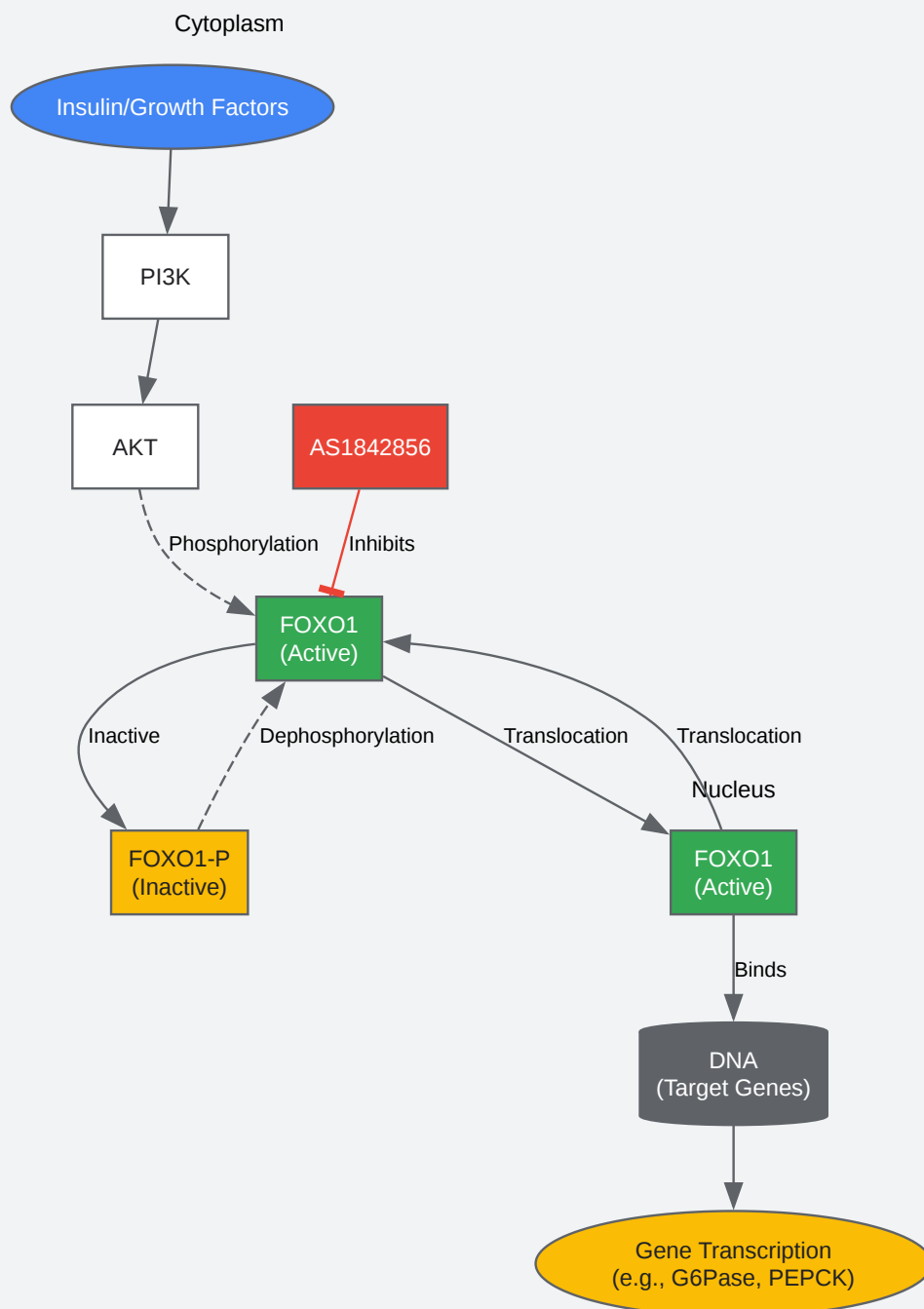
Troubleshooting Workflow for AS1842856 Efficacy Issues



Experimental Workflow for AS1842856 Stability Testing



Simplified FOXO1 Signaling Pathway and Inhibition by AS1842856

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